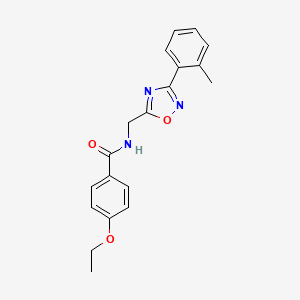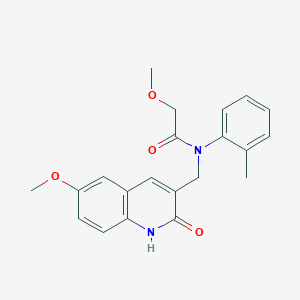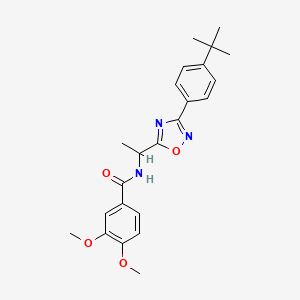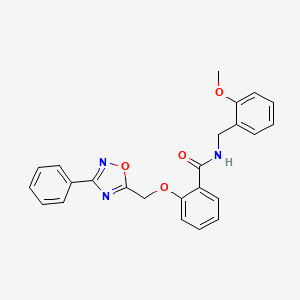![molecular formula C26H22N2O2 B7691597 2-phenyl-N'-[(E)-(pyridin-2-yl)methylidene]acetohydrazide](/img/structure/B7691597.png)
2-phenyl-N'-[(E)-(pyridin-2-yl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N'-[(E)-(pyridin-2-yl)methylidene]acetohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as PAPH, and its chemical formula is C14H14N4O. PAPH is a yellow crystalline powder that is soluble in organic solvents like methanol, ethanol, and chloroform.
作用機序
PAPH inhibits tubulin polymerization by binding to the colchicine binding site of tubulin. This binding prevents the formation of microtubules, which are essential for the proper functioning of the cytoskeleton. The disruption of the cytoskeleton leads to cell cycle arrest and apoptosis, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects
PAPH has been shown to exhibit various biochemical and physiological effects. In addition to its antitumor activity, PAPH has also been shown to exhibit anti-inflammatory activity. PAPH inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
One of the significant advantages of PAPH is its potent antitumor activity against various cancer cell lines. However, one of the limitations of PAPH is its low solubility in aqueous solutions, which makes it difficult to administer in vivo. Additionally, PAPH has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
将来の方向性
There are several future directions for the research on PAPH. One of the potential directions is the development of PAPH analogs with improved pharmacokinetic properties and solubility. Another potential direction is the study of the synergistic effects of PAPH with other chemotherapeutic agents. Additionally, the study of the mechanism of action of PAPH in vivo and its potential toxicity is an important area of future research.
Conclusion
In conclusion, PAPH is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PAPH exhibits potent antitumor and anti-inflammatory activity and has the potential to be developed into a new class of chemotherapeutic agents. However, further research is needed to fully understand the pharmacokinetic properties and toxicity of PAPH.
合成法
The synthesis of PAPH involves the reaction between 2-acetylpyridine and phenyl hydrazine in the presence of acetic acid. The reaction is carried out at room temperature, and the resulting product is purified by recrystallization. The yield of PAPH obtained is about 80%, and the purity of the product is confirmed by melting point determination and spectral analysis.
科学的研究の応用
PAPH has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of PAPH is in the field of medicinal chemistry. PAPH has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of PAPH involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation.
特性
IUPAC Name |
N-[(E)-[4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c29-26(17-20-7-2-1-3-8-20)28-27-18-21-13-15-24(16-14-21)30-19-23-11-6-10-22-9-4-5-12-25(22)23/h1-16,18H,17,19H2,(H,28,29)/b27-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKHGRLGPOUDPH-OVVQPSECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,4,5-triethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691573.png)
![N-(3-methylphenyl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7691578.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7691596.png)


![2-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691629.png)
